

OVA-E1 Peptide TFA: Application Notes and Protocols for Immunological Research

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Compound of Interest

Compound Name: OVA-E1 peptide TFA

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Abstract

The OVA-E1 peptide, a trifluoroacetate (TFA) salt, is a critical tool in immunological research, functioning as an antagonist to the well-characterized immunodominant ovalbumin peptide, SIINFEKL (OVA 257-264). This document provides detailed application notes and experimental protocols for the use of **OVA-E1 peptide TFA** in studying T-cell activation and signaling. It includes methodologies for assessing its antagonist activity, investigating the downstream signaling pathways, specifically the p38 and JNK cascades, and protocols for peptide handling and preparation. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The OVA-E1 peptide is an altered peptide ligand of SIINFEKL, where the asparagine (N) at position 4 is substituted with glutamic acid (E), resulting in the sequence SIIEFEKL. This single amino acid substitution significantly alters its interaction with the T-cell receptor (TCR), transforming it from an agonist to an antagonist. While the agonist peptide SIINFEKL robustly activates CD8⁺ T-cells via the H-2Kb MHC class I molecule, leading to proliferation and cytokine release, the OVA-E1 peptide binds to the same MHC-TCR complex but fails to induce a full T-cell activation. Instead, it is known to activate the p38 and JNK signaling cascades.^{[1][2][3]} This makes OVA-E1 an invaluable reagent for dissecting the signaling requirements for T-cell activation, studying T-cell antagonism, and developing potential immunomodulatory

therapeutics. The peptide is typically supplied as a TFA salt, a remnant from the synthesis and purification process, which requires appropriate handling.[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

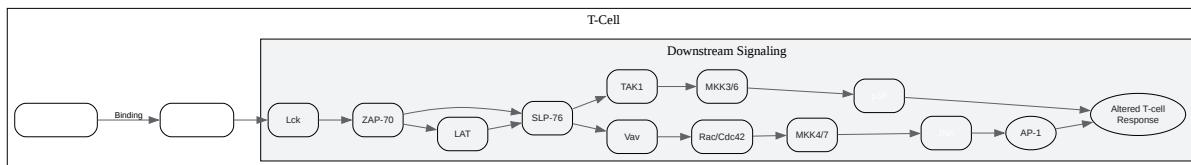
The antagonist function of the OVA-E1 peptide is rooted in its altered binding affinity for the T-cell receptor. The following table summarizes the key quantitative difference between the agonist (SIINFEKL/N4) and the antagonist (E1) peptides.

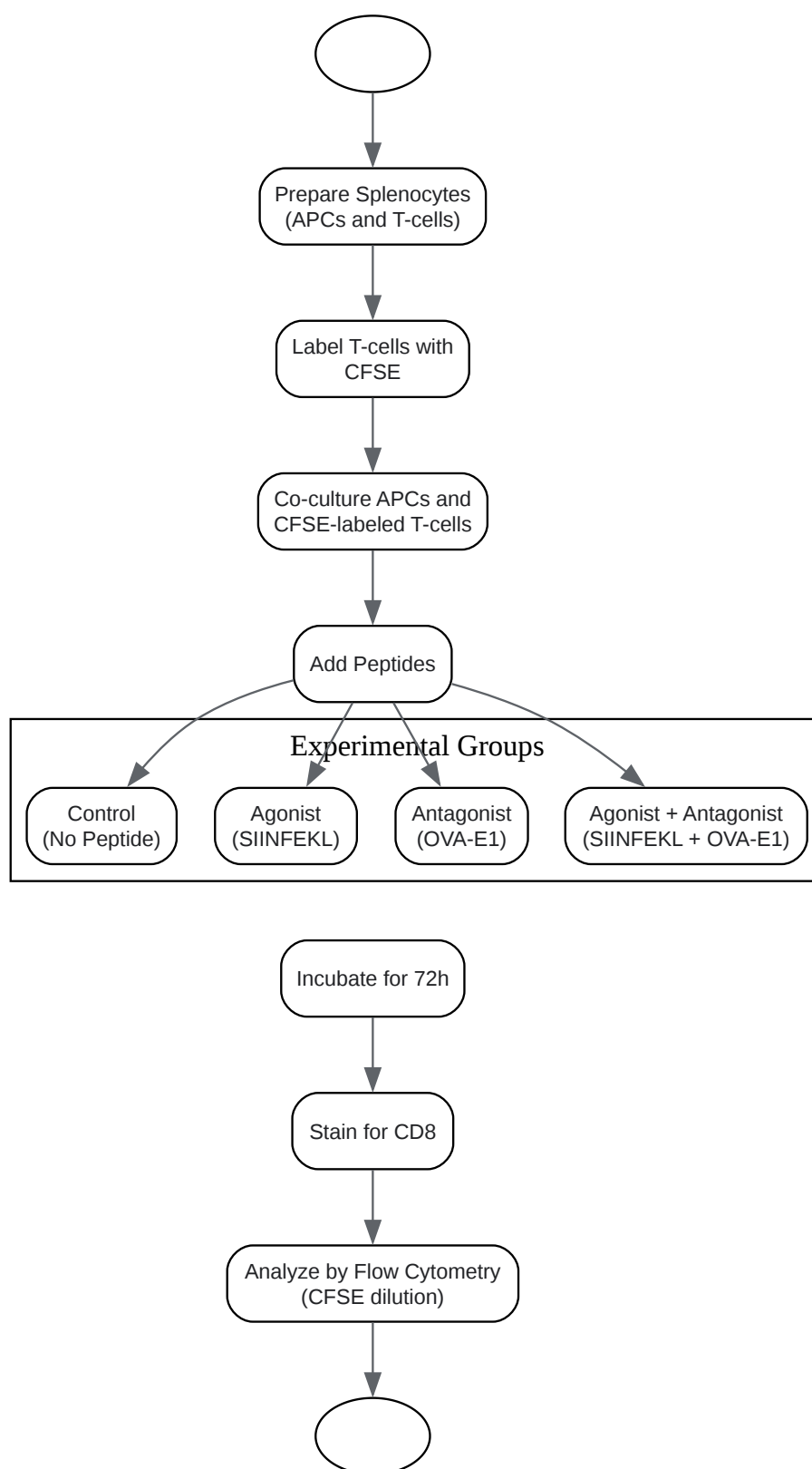
Peptide Variant	Sequence	TCR (OT-I) Binding Affinity (KD)	Functional Outcome
SIINFEKL (N4)	SIINFEKL	~34 μ M	Agonist
OVA-E1 (E1)	SIIEFEKL	~3637 μ M	Antagonist

Table 1: Comparison of TCR Binding Affinities. The data highlights the significantly lower binding affinity of the OVA-E1 peptide to the OT-I TCR compared to the cognate agonist peptide SIINFEKL. This weaker interaction is central to its antagonist properties.

Signaling Pathway

The interaction of the OVA-E1 peptide presented by an antigen-presenting cell (APC) with the T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade that deviates from the canonical activation pathway induced by agonist peptides. While full T-cell activation is not achieved, the OVA-E1 peptide specifically triggers the phosphorylation and activation of the p38 and c-Jun N-terminal kinase (JNK) pathways.





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